5-(Dibenzylamino)picolinonitrile

Description

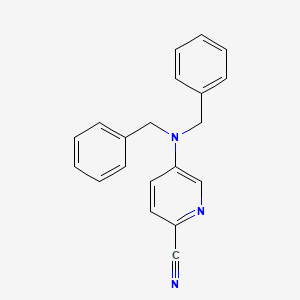

5-(Dibenzylamino)picolinonitrile is a substituted pyridine derivative featuring a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 5-position and a nitrile (-CN) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and macrocyclic drugs. Its structural uniqueness lies in the electron-donating dibenzylamino group, which enhances solubility and modulates electronic properties for targeted binding interactions. For example, it has been utilized in the synthesis of macrofilariicidal agents and tyrosine kinase 2 (TYK2) inhibitors, as evidenced by its role in coupling reactions with thiadiazol-5-amines and imidazopyridine derivatives .

Properties

Molecular Formula |

C20H17N3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

5-(dibenzylamino)pyridine-2-carbonitrile |

InChI |

InChI=1S/C20H17N3/c21-13-19-11-12-20(14-22-19)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-12,14H,15-16H2 |

InChI Key |

PEGCXGRORPBZAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(4-Chlorophenyl)picolinonitrile (7a)

- Structure : Aryl group (4-chlorophenyl) at the 5-position.

- Properties : Melting point (m.p.) = 144–145°C; IR ν(CN) = 2228 cm⁻¹.

- Applications : Demonstrated insecticidal activity with high yield (66%) and stability, attributed to the electron-withdrawing Cl substituent enhancing electrophilicity .

Key Data :

Property Value Reference Molecular Formula C₁₂H₇ClN₂ MS (EI) m/z 214.10 (M⁺, 85.36%) ¹H NMR (δ) 7.61–9.10 ppm (aromatic peaks)

5-(3,5-Dimethoxyphenyl)picolinonitrile (7c)

- Structure : Electron-rich 3,5-dimethoxyphenyl substituent.

- Properties : m.p. = 140–141°C; IR ν(CN) = 2227 cm⁻¹.

- Applications : Used in agrochemical research due to improved solubility from methoxy groups .

Trifluoromethyl-Substituted Derivatives

5-(Trifluoromethyl)picolinonitrile

- Structure : CF₃ group at the 5-position.

- Properties : m.p. = 144–145°C; assay ≥98.0%.

- Applications : Key precursor for fluorinated pharmaceuticals (e.g., APIs with enhanced metabolic stability) and agrochemicals. The CF₃ group increases lipophilicity and bioavailability .

Key Data :

Property Value Reference Molecular Formula C₇H₃F₃N₂ Molecular Weight 172.107 g/mol

Functionalized Alkyl/Amino Derivatives

5-(Hydroxymethyl)picolinonitrile

5-(Chloromethyl)picolinonitrile Hydrochloride

- Structure : -CH₂Cl group at the 5-position.

- Properties : m.p. >250°C; purity ≥97%.

- Applications : Used in PROTAC (proteolysis-targeting chimera) synthesis for cancer therapeutics .

Dibenzylamino vs. Other Amino Substituents

5-(Dibenzylamino)picolinonitrile vs. 5-Aminopicolinonitrile

- Electronic Effects: The dibenzylamino group provides steric bulk and electron donation, improving binding to hydrophobic pockets in enzymes (e.g., TYK2 inhibition ). In contrast, 5-aminopicolinonitrile lacks this modulation, limiting its use in complex syntheses.

- Synthetic Utility: Dibenzylamino derivatives are preferred in multi-step reactions (e.g., Suzuki couplings ) due to stability under acidic/basic conditions, whereas unprotected amino groups (e.g., 5-aminopicolinonitrile) require careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.